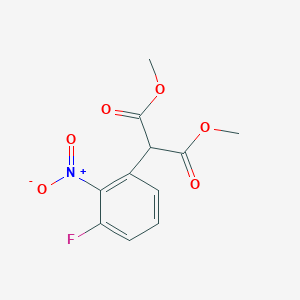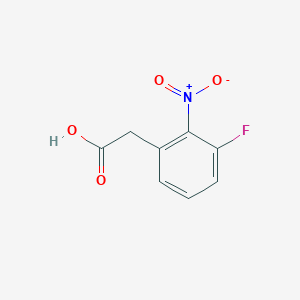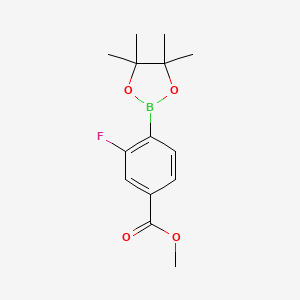
3',5'-Dichloro-3-(1,3-dioxan-2-YL)propiophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3’,5’-Dichloro-3-(1,3-dioxan-2-YL)propiophenone” is a chemical compound that belongs to the class of phenones . It has a CAS Number of 884504-49-8 and a molecular weight of 289.16 . The IUPAC name for this compound is 1-(3,5-dichlorophenyl)-3-(1,3-dioxan-2-yl)-1-propanone .
Molecular Structure Analysis
The Inchi Code for “3’,5’-Dichloro-3-(1,3-dioxan-2-YL)propiophenone” is 1S/C13H14Cl2O3/c14-10-6-9(7-11(15)8-10)12(16)2-3-13-17-4-1-5-18-13/h6-8,13H,1-5H2 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
The predicted boiling point for a similar compound, “3-(1,3-DIOXAN-2-YL)PROPIOPHENONE”, is 340.6±17.0 °C and the predicted density is 1.090±0.06 g/cm3 .Applications De Recherche Scientifique
Organic Synthesis
3’,5’-Dichloro-3-(1,3-dioxan-2-YL)propiophenone: is a valuable compound in organic synthesis. Its structure allows it to act as an intermediate in the synthesis of more complex molecules. The dichlorophenyl group can undergo further halogenation or be used in coupling reactions to create new bonds, while the dioxan moiety can be involved in ring-opening reactions to introduce additional functional groups .
Medicinal Chemistry
In medicinal chemistry, this compound’s dichlorophenyl and dioxan groups make it a potential precursor for pharmaceuticals. It could be used to synthesize drugs that target a variety of diseases, including those requiring chlorinated aromatic compounds, which are often found in bioactive molecules .
Material Science
The presence of the dioxan ring in 3’,5’-Dichloro-3-(1,3-dioxan-2-YL)propiophenone suggests its use in material science, particularly in the development of novel polymers. The dioxan unit could be polymerized or copolymerized to create materials with unique properties such as flexibility, resistance to solvents, and thermal stability .
Analytical Chemistry
This compound can serve as a standard or reference material in analytical chemistry due to its unique structure. It could be used in chromatography to help identify or quantify similar compounds within a mixture, or in spectroscopy as a compound with known absorbance for calibration purposes .
Agricultural Chemistry
Chlorinated ketones, such as 3’,5’-Dichloro-3-(1,3-dioxan-2-YL)propiophenone , have applications in agricultural chemistry. They can be used to synthesize pesticides or herbicides. The chlorinated aromatic structure is particularly useful in creating compounds that are effective against a wide range of pests and weeds .
Environmental Science
In environmental science, this compound could be studied for its degradation products and environmental fate. Understanding how it breaks down in the environment can inform the development of safer and more eco-friendly chemicals .
Safety And Hazards
The safety data sheet for “3’,5’-Dichloro-3-(1,3-dioxan-2-YL)propiophenone” indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, to wash skin thoroughly after handling, and to use only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
1-(3,5-dichlorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14Cl2O3/c14-10-6-9(7-11(15)8-10)12(16)2-3-13-17-4-1-5-18-13/h6-8,13H,1-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXHKAFZXTZJIKG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(OC1)CCC(=O)C2=CC(=CC(=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Cl2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00646063 |
Source


|
| Record name | 1-(3,5-Dichlorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00646063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-Dichlorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one | |
CAS RN |
884504-49-8 |
Source


|
| Record name | 1-(3,5-Dichlorophenyl)-3-(1,3-dioxan-2-yl)-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=884504-49-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3,5-Dichlorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00646063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


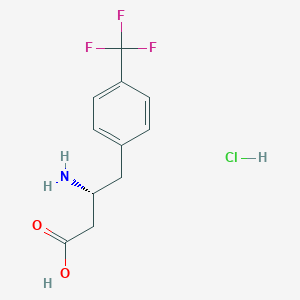


![Tert-butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate](/img/structure/B1326294.png)
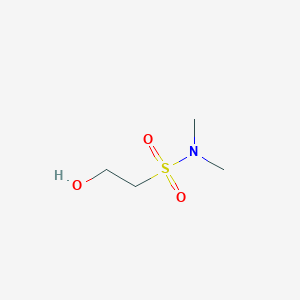

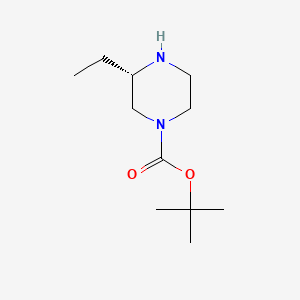
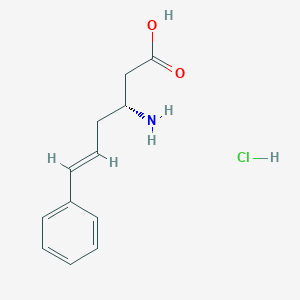
![4-{[2-(Hydroxymethyl)phenyl]dimethylsilyl}benzonitrile](/img/structure/B1326301.png)
